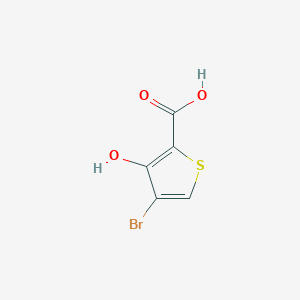
4-Bromo-3-hydroxythiophene-2-carboxylic acid
Overview
Description
4-Bromo-3-hydroxythiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a bromine atom, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxythiophene-2-carboxylic acid typically involves the bromination of 3-hydroxythiophene-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. These methods often require optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxythiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include 4-bromo-3-oxothiophene-2-carboxylic acid.
Reduction Reactions: Products include 4-bromo-3-hydroxythiophene-2-carboxaldehyde or 4-bromo-3-hydroxythiophene-2-methanol.
Scientific Research Applications
4-Bromo-3-hydroxythiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The exact pathways and molecular targets can vary based on the derivative or the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxythiophene-2-carboxylic acid: Lacks the bromine substitution, which can affect its reactivity and applications.
4-Bromo-2-hydroxythiophene-3-carboxylic acid: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.
Uniqueness
4-Bromo-3-hydroxythiophene-2-carboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the thiophene ring, which allows for a diverse range of chemical reactions and applications. This combination of functional groups makes it a versatile compound in synthetic chemistry and materials science .
Properties
IUPAC Name |
4-bromo-3-hydroxythiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3S/c6-2-1-10-4(3(2)7)5(8)9/h1,7H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLAKKSHBUZQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
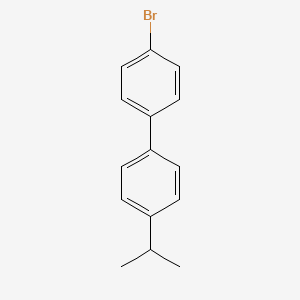
![5-(3-Bromophenyl)benzo[d][1,3]dioxole](/img/structure/B7967763.png)
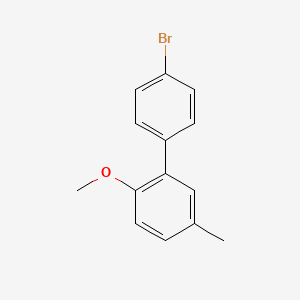
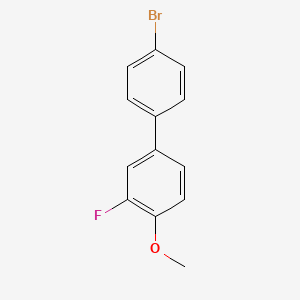
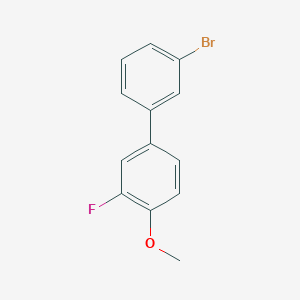
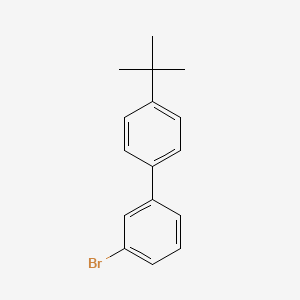

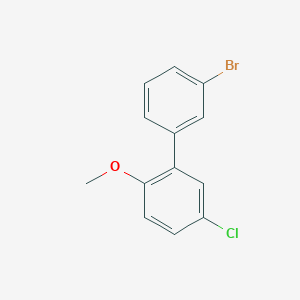
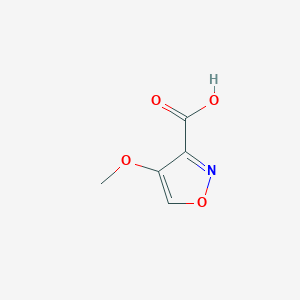
![2-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B7967815.png)
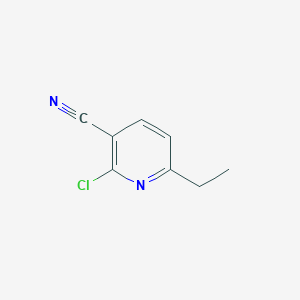
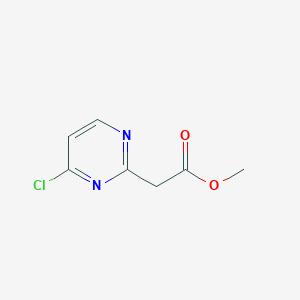
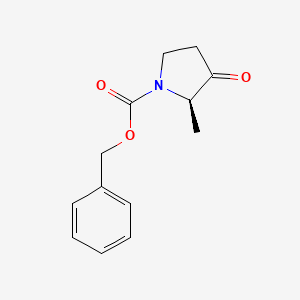
![1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B7967838.png)
